molecular formula C19H20N4 B2356409 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 312757-53-2

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2356409
CAS No.: 312757-53-2
M. Wt: 304.397
InChI Key: SQKSGERHAJUCET-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

The compound 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule with significant potential in various scientific research applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by relevant data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Core Structure : The pyrido[1,2-a]benzimidazole core is constructed using standard organic synthesis techniques.
  • Introduction of Functional Groups : The azepan and carbonitrile groups are introduced through nucleophilic substitution or coupling reactions.
  • Optimization of Conditions : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.

Industrial Production

For large-scale production, adaptations in the synthetic route may include the use of continuous flow systems and advanced purification techniques to ensure high-quality output suitable for research and industrial applications.

Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : The compound may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A study focused on the anticancer effects of similar benzimidazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

This data highlights the compound's potential as a therapeutic agent in oncology.

Antimicrobial Properties

In another study, the antimicrobial efficacy of related compounds was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryPotential reduction in inflammation
AntimicrobialActivity against S. aureus, E. coli

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Biological Activity

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a pyrido[1,2-a]benzimidazole core, allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Its molecular formula is C21H25N5C_{21}H_{25}N_{5}, and it features several functional groups that contribute to its biological activity.

PropertyValue
IUPAC Name1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Molecular FormulaC21H25N5
Molecular Weight347.45 g/mol
CAS Number305334-03-6

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, which can lead to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression.
  • Receptor Binding : Its structure allows for effective binding to various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with a benzimidazole core exhibit a wide range of pharmacological activities. Specifically, derivatives of benzimidazole have been reported to possess:

  • Anticancer Properties : Studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction .
  • Antimicrobial Activity : The compound may also demonstrate antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds:

  • Anticancer Activity : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For example, compounds were shown to have IC50 values in the low micromolar range against K562 leukemia cells .
  • Mechanistic Insights : Research has pointed out that the flexible nature of the benzimidazole ring allows for high-affinity binding to DNA, leading to alterations in DNA conformation that inhibit replication .

Properties

IUPAC Name

1-(azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-14-12-18(22-10-6-2-3-7-11-22)23-17-9-5-4-8-16(17)21-19(23)15(14)13-20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKSGERHAJUCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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